N-Methyl-L-phenylalanine phenylmethyl ester
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Overview
Description
N-Methyl-L-phenylalanine phenylmethyl ester is a derivative of the amino acid phenylalanine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group and a phenylmethyl ester group attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-L-phenylalanine phenylmethyl ester can be synthesized through a series of chemical reactions. One common method involves the esterification of N-Methyl-L-phenylalanine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-phenylalanine phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Methyl-L-phenylalanine phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Methyl-L-phenylalanine phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine methyl ester hydrochloride
- N-Acetyl-L-phenylalanine methyl ester
- D-Phenylalanine methyl ester hydrochloride
- N-Methyl-L-leucine hydrochloride
- L-Valine methyl ester hydrochloride
Uniqueness
N-Methyl-L-phenylalanine phenylmethyl ester is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
benzyl (2S)-2-(methylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C17H19NO2/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1 |
InChI Key |
YRLRVIREPVEFJA-INIZCTEOSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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